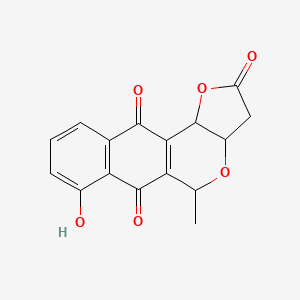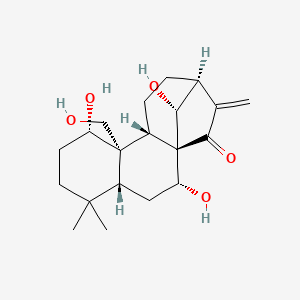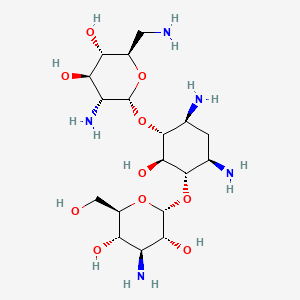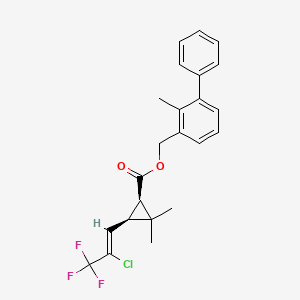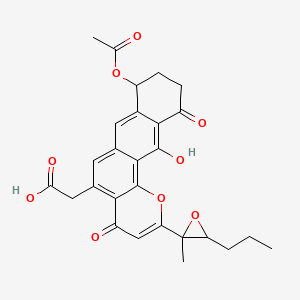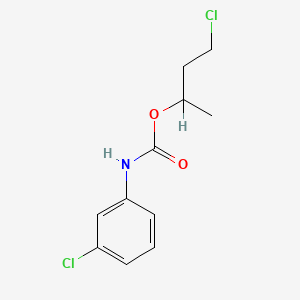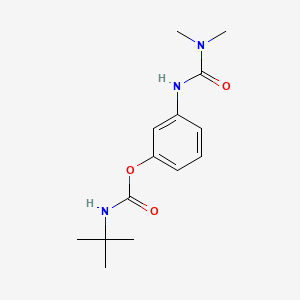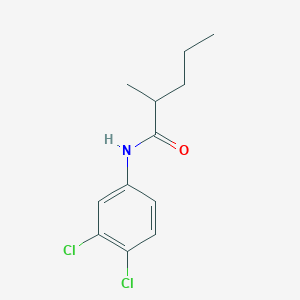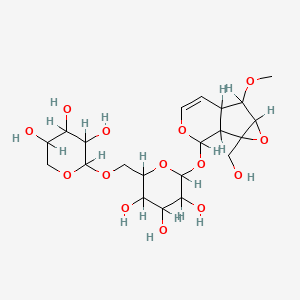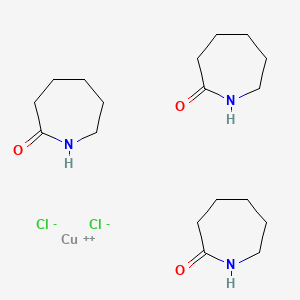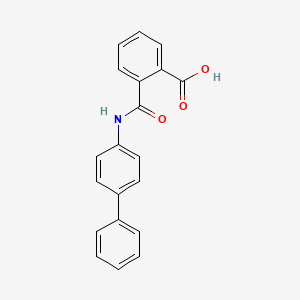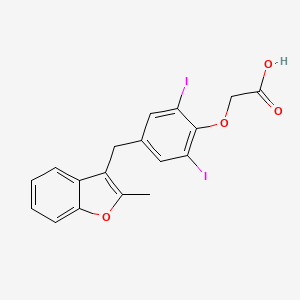
2-甲基-3-(3,5-二碘-4-羧甲氧基苄基)苯并呋喃
概述
描述
KB-130015 是一种合成有机化合物,以其对甲状腺激素受体的强效抑制效果而闻名。它是一种口服活性化合物,具有显著的抗心律失常特性。KB-130015 在结构上与胺碘酮相关,并且已被研究其对心肌细胞中各种离子通道的影响 .
科学研究应用
KB-130015 具有广泛的科学研究应用,包括:
化学: KB-130015 被用作合成有机化学和反应机理研究中的模型化合物。
生物学: 在生物学研究中,KB-130015 用于研究甲状腺激素受体抑制对细胞过程的影响。
医学: KB-130015 的抗心律失常特性使其成为心血管研究中宝贵的化合物,尤其是在心脏离子通道和心律失常的研究中。
作用机制
KB-130015 主要通过抑制甲状腺激素受体,特别是甲状腺激素受体 α 和甲状腺激素受体 β 来发挥作用。这种抑制破坏了由这些受体介导的正常信号通路,导致各种生物学效应。此外,KB-130015 会影响心肌细胞中的离子通道,包括钠通道和钾通道,这有助于其抗心律失常特性 .
生化分析
Biochemical Properties
Unlike amiodarone, 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran slows Na+ current inactivation and could, via an increase in [Na+]i, potentially lead to Ca2+ overload .
Cellular Effects
In single pig ventricular myocytes, 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran at 10 μM did not prolong action potential duration but slightly increased the early plateau . It also led to an increase in the amplitude of the [Ca2+]i transient .
Molecular Mechanism
The molecular mechanism of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran involves slowing of Na+ current inactivation, leading to an increase in [Na+]i and consequently in cellular Ca2+ load .
Temporal Effects in Laboratory Settings
The effects of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran on Na+ and Ca2+ handling were studied using the whole-cell ruptured patch-clamp technique and K5 fluo-3 as [Ca2+]i indicator .
准备方法
KB-130015 的合成涉及多个步骤,包括引入碘原子和形成苯并呋喃环。合成路线通常从苯衍生物的碘化开始,然后通过环化反应形成苯并呋喃环。
KB-130015 的工业生产方法没有得到广泛的记录,但它们可能涉及类似的合成路线,并针对大规模生产进行了优化。反应条件如温度、溶剂和催化剂受到严格控制,以确保最终产物的高产率和纯度 .
化学反应分析
KB-130015 经历各种化学反应,包括:
氧化: KB-130015 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以改变 KB-130015 上的官能团,可能改变其生物活性。
这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如硼氢化钠和卤化剂如碘。从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
KB-130015 在结构上与胺碘酮相似,胺碘酮是一种众所周知的抗心律失常药。KB-130015 具有更良好的毒性特征和对离子通道的不同影响。其他类似化合物包括:
胺碘酮: 以其广谱抗心律失常作用而闻名,但毒性特征更高。
多奈达隆: 胺碘酮的衍生物,毒性降低,但疗效也降低。
KB-130015 的独特之处在于它对甲状腺激素受体和心脏离子通道的双重作用,使其成为研究和潜在治疗应用中宝贵的化合物 .
属性
IUPAC Name |
2-[2,6-diiodo-4-[(2-methyl-1-benzofuran-3-yl)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14I2O4/c1-10-13(12-4-2-3-5-16(12)24-10)6-11-7-14(19)18(15(20)8-11)23-9-17(21)22/h2-5,7-8H,6,9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIKCJUMYWSDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CC3=CC(=C(C(=C3)I)OCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147030-48-6 | |
| Record name | KB 130015 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KB-130015 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YA9HD8JR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran interact with ion channels and what are the downstream effects?
A1: [] Unlike amiodarone, KB130015 slows the inactivation of voltage-dependent sodium channels. This leads to an increase in intracellular sodium concentration ([Na+]i). [] KB130015 also inhibits G protein-coupled inward rectifying potassium currents (IK(ACh), IK(Ado)) and ATP-sensitive potassium currents (IK(ATP)), affecting cardiac cell repolarization. [] Additionally, KB130015 reduces L-type calcium current (ICaL), which can counteract the increased calcium influx caused by elevated [Na+]i via the sodium-calcium exchanger. This intricate interplay of ion channel interactions contributes to KB130015's potential antiarrhythmic effects. []
Q2: How does the structure of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran influence its activity on sodium channels compared to amiodarone and thyroid hormones?
A2: [] KB130015's structure, featuring a carboxymethoxybenzyl group, plays a crucial role in its interaction with sodium channels. While amiodarone (at 10 μM) and 3,5,-diiodo-l-thyropropionic acid (at 10 μM) have no effect on sodium channel inactivation, KB130015 significantly slows inactivation. Interestingly, 3,3′,5-Triodo-l-thyronine (T3), while not affecting inactivation on its own, can partially prevent KB130015's slowing effect at 10 μM. This suggests the presence of a potential binding site on sodium channels shared by both KB130015 and T3.
Q3: What is the impact of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran on calcium handling within ventricular myocytes?
A3: [] KB130015 impacts calcium handling in ventricular myocytes through a complex interplay of mechanisms. While it reduces ICaL, potentially lowering calcium influx, it simultaneously increases intracellular sodium ([Na+]i) by slowing sodium channel inactivation. This elevated [Na+]i enhances calcium load via increased activity of the reverse mode of the sodium-calcium exchanger. Furthermore, KB130015 increases sarcoplasmic reticulum calcium content. The net effect is a mild inotropic effect without overt signs of calcium overload, which differentiates it from typical sodium channel openers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
